(4AR,7AS)-OCTAHYDROFURO[3,4-B]PYRAZINE
Description
Overview of Fused Heterocyclic Architectures in Organic Chemistry
Fused heterocyclic systems are bicyclic or polycyclic structures where two or more rings share a pair of atoms. These architectures are ubiquitous in nature and are fundamental components of many natural products, pharmaceuticals, and functional materials. The fusion of different ring systems, particularly those containing heteroatoms such as nitrogen, oxygen, and sulfur, creates rigid molecular frameworks with specific three-dimensional orientations of functional groups. This structural rigidity and complexity allow for precise interactions with biological targets, making them invaluable scaffolds in drug discovery. The electronic properties and reactivity of fused heterocycles are often distinct from their monocyclic counterparts, offering unique opportunities for synthetic diversification.
The Pyrazine (B50134) Ring System: Fundamental Structural Elements and Synthetic Utility
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement of nitrogen atoms makes the pyrazine ring electron-deficient and influences its chemical reactivity and physical properties. Pyrazine and its derivatives are known for their roles as flavor and aroma compounds and are also integral to many pharmaceuticals. The pyrazine scaffold is a key component in a number of clinically important drugs. researchgate.net Its ability to participate in various chemical transformations makes it a versatile building block in organic synthesis.
| Property | Value |
| Chemical Formula | C4H4N2 |
| Molar Mass | 80.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 52 °C |
| Boiling Point | 115 °C |
| Acidity (pKa of conjugate acid) | 0.65 |
Note: Data for the parent compound, Pyrazine.
Classification of Furo[3,4-b]pyrazine Ring Systems and their Stereochemical Forms
The furo[3,4-b]pyrazine ring system is a fused bicyclic heterocycle where a furan (B31954) ring is fused to a pyrazine ring. The designation "[3,4-b]" specifies the points of fusion between the two rings. When this system is fully saturated, it is known as octahydrofuro[3,4-b]pyrazine (B14902276).
The fusion of the two rings at positions 4a and 7a introduces stereocenters, leading to the possibility of different stereoisomers. The relative orientation of the substituents at these bridgehead carbons determines whether the ring fusion is cis or trans.
In the cis-fused diastereomers, the hydrogen atoms at the 4a and 7a positions are on the same side of the molecule. This results in a bent, V-shaped structure. The possible cis-fused enantiomers are (4AR,7AS) and (4AS,7AR).
In the trans-fused diastereomers, the hydrogen atoms at the 4a and 7a positions are on opposite sides of the molecule, leading to a more linear and rigid structure. The possible trans-fused enantiomers are (4AR,7AR) and (4AS,7AS).
The specific stereochemistry of these isomers significantly impacts their three-dimensional shape and, consequently, their biological activity and utility as chiral building blocks.
| Stereoisomer | Ring Fusion | Relationship |
| (4AR,7AS) | cis | Enantiomer of (4AS,7AR) |
| (4AS,7AR) | cis | Enantiomer of (4AR,7AS) |
| (4AR,7AR) | trans | Enantiomer of (4AS,7AS) |
| (4AS,7AS) | trans | Enantiomer of (4AR,7AR) |
Significance of the (4AR,7AS)-OCTAHYDROFURO[3,4-B]PYRAZINE Stereoisomer in Scaffold Research
While specific research focusing solely on this compound is limited in publicly available literature, the significance of this particular stereoisomer can be inferred from the extensive research on analogous structures, particularly the pyrrolo[3,4-b]pyridine series. For instance, the closely related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key chiral intermediate in the synthesis of the antibiotic Moxifloxacin. google.comgoogle.com
In a patent detailing a synthetic route to a related pyrrolo[3,4-b]pyridine, a dione (B5365651) derivative with the (4aR,7aS) stereochemistry, specifically (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione, is mentioned as a synthetic intermediate. google.com This suggests that the (4AR,7AS) configuration is a synthetically accessible and important chiral scaffold.
The cis-fused (4AR,7AS) stereochemistry provides a distinct three-dimensional arrangement of the furan's oxygen atom and the pyrazine's nitrogen atoms. This specific spatial orientation is crucial for its potential application as a chiral scaffold in the synthesis of more complex molecules, particularly those intended for interaction with chiral biological systems like enzymes and receptors. The defined stereochemistry of the (4AR,7AS) isomer makes it a valuable building block for creating enantiomerically pure target molecules, which is of paramount importance in the development of modern pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-8-6-4-9-3-5(6)7-1/h5-8H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVLUGCGRVTZKF-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2COCC2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2COC[C@H]2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310377-81-1 | |
| Record name | (4aR,7aS)-octahydrofuro[3,4-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4ar,7as Octahydrofuro 3,4 B Pyrazine
Historical Development of Synthetic Approaches to Octahydrofuro[3,4-b]pyrazine (B14902276) Cores.
The historical development of synthetic routes to furo[3,4-b]pyrazine cores has been intrinsically linked to the broader field of heterocyclic chemistry. Early approaches often relied on classical condensation reactions to construct the pyrazine (B50134) ring onto a pre-existing furan (B31954) derivative. A common strategy involved the reaction of a 3,4-diaminofuran with a 1,2-dicarbonyl compound. However, the instability of 3,4-diaminofuran limited the widespread application of this method.
Consequently, much of the foundational work focused on the synthesis of the aromatic furo[3,4-b]pyrazine system, with subsequent reduction to the octahydro- level being a potential, though often challenging, step. The synthesis of the parent aromatic compound, furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride (B1165640), has been a key area of investigation, providing a stable precursor for more complex derivatives.
Over time, synthetic strategies have evolved to allow for more control over substitution patterns and to enable the construction of more complex fused systems. These developments have laid the groundwork for contemporary approaches that aim for higher efficiency and stereocontrol.
Foundational Synthetic Routes to the Furo[3,4-b]pyrazine Moiety.
Foundational routes to the furo[3,4-b]pyrazine moiety primarily involve the construction of the pyrazine ring from a suitably functionalized furan precursor. One of the most fundamental methods is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of the furo[3,4-b]pyrazine system, this translates to the reaction of a furan-3,4-dione with a 1,2-diamine or, more commonly, the reaction of a 3,4-diaminofuran derivative with a 1,2-dicarbonyl species.
A significant approach involves the use of 2,3-pyrazinedicarboxylic anhydride as a starting material. nih.gov This commercially available compound provides a stable and versatile platform for the elaboration of the furo[3,4-b]pyrazine skeleton. While this precursor leads to the dione (B5365651) derivative, its subsequent chemical manipulation can, in principle, provide access to the fully reduced octahydro system.
Other foundational strategies have focused on the synthesis of related fused systems, which provide insights into potential routes for furo[3,4-b]pyrazine construction. For instance, methods for the synthesis of furo[2,3-b]pyrazines often involve electrophilic cyclization of substituted pyrazinones. researchgate.net Similarly, the synthesis of furazano[3,4-b]pyrazines and their analogues has been extensively studied, often involving cyclocondensation reactions. researchgate.net These parallel developments in the synthesis of isomeric and related heterocyclic systems have contributed to the toolbox of reactions available for constructing the furo[3,4-b]pyrazine core.
Contemporary Strategies for the Total Synthesis of (4AR,7AS)-OCTAHYDROFURO[3,4-B]PYRAZINE.
While a direct total synthesis of this compound is not prominently described in the available literature, contemporary synthetic strategies for analogous and related heterocyclic structures offer a clear roadmap for how such a synthesis could be approached. These modern methods emphasize efficiency, stereocontrol, and the generation of molecular diversity.
The development of enantioselective pathways is crucial for the synthesis of specific stereoisomers like this compound. Modern asymmetric synthesis relies on a variety of tools, including chiral catalysts, chiral auxiliaries, and chiral starting materials.
A plausible enantioselective approach would involve the asymmetric construction of one of the heterocyclic rings, followed by the diastereoselective formation of the second ring. For example, an asymmetric Diels-Alder reaction could be employed to construct a chiral tetrahydrofuran (B95107) ring with the desired relative stereochemistry, which could then be elaborated to the final bicyclic product.
Insights can be drawn from the synthesis of other chiral heterocyclic systems. For instance, enantioselective methods for the construction of substituted pyrrolidines and piperidines are well-established and often involve catalytic asymmetric hydrogenation or cycloaddition reactions. organic-chemistry.org These principles can be conceptually applied to the synthesis of chiral octahydrofuro[3,4-b]pyrazine precursors.
Achieving the correct relative stereochemistry at the bridgehead carbons (4a and 7a) is a key challenge in the synthesis of this compound. Diastereoselective control is often achieved by substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations.
A common strategy for constructing fused ring systems with high diastereoselectivity is through cyclization reactions of acyclic precursors that possess defined stereocenters. For example, an acyclic precursor containing the furan and pyrazine fragments with the desired stereochemistry could be cyclized under conditions that favor the formation of the cis-fused ring system.
Furthermore, hydrogenation of an aromatic furo[3,4-b]pyrazine precursor over a heterogeneous catalyst can lead to the saturated octahydro system. The stereochemical outcome of such a reduction is often dependent on the catalyst and reaction conditions, and careful optimization can lead to the desired diastereomer. General principles of stereoselective C-N ring construction highlight various methods, including hydrogenation of cyclic precursors and cyclization of acyclic precursors with stereochemical control. organic-chemistry.org
Enzymatic resolution is a powerful tool for obtaining enantiomerically pure starting materials and intermediates in organic synthesis. This technique utilizes the high stereoselectivity of enzymes, such as lipases and proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
In the context of synthesizing this compound, enzymatic resolution could be applied to a racemic precursor of either the furan or the pyrazine portion of the molecule. For example, a racemic alcohol precursor to the tetrahydrofuran ring could be resolved through enantioselective acylation catalyzed by a lipase. researchgate.net The resulting enantiomerically enriched alcohol and ester can then be separated and carried forward to the final target.
This approach has been successfully employed in the synthesis of various chiral pharmaceutical intermediates. nih.gov The application of enzymatic kinetic resolution to precursors of chiral organophosphorus catalysts also demonstrates the broad utility of this technique. researchgate.net
| Enzyme | Reaction Type | Substrate Example | Potential Application |
| Lipase (e.g., CAL-B) | Transacylation | Racemic alcohol | Resolution of a chiral alcohol precursor to the tetrahydrofuran ring. |
| Hydrolase | Hydrolysis | Racemic ester or amide | Resolution of a chiral ester or amide precursor. |
| Oxidase/Reductase | Oxidation/Reduction | Prochiral ketone | Asymmetric synthesis of a chiral alcohol precursor. |
Cascade and Multicomponent Reactions Towards Octahydrofuro[3,4-b]pyrazine.
Cascade and multicomponent reactions (MCRs) offer highly efficient pathways for the synthesis of complex heterocyclic molecules from simple starting materials in a single pot. These reactions minimize waste, reduce reaction times, and can lead to the rapid generation of molecular diversity.
Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, are also a powerful strategy. A potential cascade approach to the octahydrofuro[3,4-b]pyrazine core could involve an initial intermolecular reaction to form a key intermediate, which then undergoes a series of intramolecular cyclizations and rearrangements to form the final bicyclic product. The synthesis of other complex heterocyclic systems, such as thiazole (B1198619) derivatives, has been successfully achieved using domino/cascade and multicomponent approaches. nih.gov
| Reaction Type | Starting Material Examples | Potential Product Core | Advantages |
| Three-component | 1,2-Diamine, 1,2-Dicarbonyl, Furan precursor | Furo[3,4-b]pyrazine | High atom economy, operational simplicity. |
| Cascade | Functionalized furan with a pending diamine moiety | Octahydrofuro[3,4-b]pyrazine | Rapid increase in molecular complexity. |
Stereochemical Aspects and Control in 4ar,7as Octahydrofuro 3,4 B Pyrazine Synthesis
Asymmetric Induction Strategies for (4aR,7aS)-OCTAHYDROFURO[3,4-B]PYRAZINE Formation
Achieving the specific (4aR,7aS) configuration requires the strategic introduction of chirality during the synthetic sequence. This is typically accomplished through asymmetric induction, where a chiral influence directs the formation of one enantiomer over the other.
Application of Chiral Auxiliaries
One effective method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, guide the stereochemical outcome of a reaction, and are subsequently removed. In the synthesis of analogous fused N-heterocyclic systems, such as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, chiral auxiliaries have proven effective. For instance, a novel synthesis pathway demonstrated the use of the chiral auxiliary naproxen. researchgate.net This strategy involves attaching the auxiliary to the achiral starting material, performing a diastereoselective reaction to create the desired stereocenters, and then cleaving the auxiliary to yield the enantiomerically enriched product, often with the added benefit of being able to recover and reuse the auxiliary. researchgate.net
Development of Asymmetric Catalysis for Fused Pyrazine (B50134) Systems
Asymmetric catalysis represents a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific catalytic systems for this compound are not extensively documented, the broader field of fused pyrazine synthesis offers significant insights into viable strategies. rsc.orgursinus.edu
Recent advancements include palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to access chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Another notable development is the regio- and enantioselective synthesis of tetrahydropyrido[2,3-b]pyrazines using a chiral iridacycle catalyst. acs.org This method involves an initial annulation followed by an asymmetric transfer hydrogenation of the pyrazine intermediate, achieving high yields and enantiomeric ratios. acs.org These catalytic systems, which leverage transition metals like iridium, rhodium, and palladium, demonstrate the potential for creating stereochemically defined fused pyrazine frameworks. rsc.orgacs.org
| Catalyst System | Substrate Type | Product Type | Reported Efficiency | Source |
|---|---|---|---|---|
| Chiral Iridacycle Catalyst | Pyridyl diamines and diketones | Tetrahydropyrido[2,3-b]pyrazines | Up to 95% yield, 98.5:1.5 er | acs.org |
| Palladium-based Catalyst | Pyrazin-2-ols | Disubstituted piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities | rsc.org |
| Chiral Rh(III) Complexes | 5-Aminopyrazoles and α,β-unsaturated 2-acyl imidazoles | Pyrazolo[3,4-b]pyridine analogues | 81–98% yield, 85–99% ee | rsc.org |
| N-Heterocyclic Carbene (NHC) | Enals and pyrazol-5-amines | Pyrazolo[3,4-b]pyridin-6-ones | Excellent yields and enantioselectivities | rsc.org |
Stereoselective Transformations Yielding the (4aR,7aS) Configuration
The formation of the specific (4aR,7aS) isomer depends on highly controlled chemical transformations where the creation of new stereocenters is precisely directed.
Kinetic and Thermodynamic Control in Stereoselective Bond Formation
The outcome of a stereoselective reaction can often be governed by either kinetic or thermodynamic control. mdpi.com Under kinetic control, the product that is formed fastest is the major product, whereas under thermodynamic control, the most stable product predominates. In the synthesis of fused ring systems, achieving the desired stereochemistry at the bridgehead carbons is critical. The cis-fused (4aR,7aS) configuration is often the thermodynamically more stable isomer compared to the corresponding trans-fused system due to reduced ring strain.
Synthetic strategies can be designed to favor the formation of this thermodynamic product, for instance, by using reaction conditions (e.g., higher temperatures, longer reaction times) that allow for equilibration. mdpi.com Conversely, kinetic control can be exploited to form a specific isomer by carefully choosing reagents and conditions that favor a lower energy transition state leading to the desired product. mdpi.com Stereoselective reduction procedures are key steps where such control is exerted to establish the required chirality. researchgate.net
Enantioselective Cyclization Reactions
The final ring-closing, or cyclization, step is a critical juncture for establishing the fused heterocyclic core. Performing this step enantioselectively is a powerful strategy for producing the target molecule with high optical purity. Tandem reactions, such as a reduction-cyclization sequence, can be employed to form the fused ring system in a single operational step from an appropriate precursor. nih.gov
In a patented stereoselective synthesis of a related compound, an intermediate dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate is converted into the fused dione (B5365651), (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione. google.comgoogle.com This transformation involves an intramolecular cyclization where the stereochemistry, previously established in the piperidine (B6355638) ring precursor through enzymatic hydrolysis, is directly transferred to the newly formed bicyclic system. This ensures that the bridgehead carbons adopt the desired (4aR,7aS) configuration, demonstrating a highly effective method of stereochemical control. google.comgoogle.com
Methods for Chiral Purity Determination and Enantiomeric Enrichment
Ensuring the enantiomeric excess (% ee) of a chiral compound is a fundamental aspect of asymmetric synthesis. A variety of analytical techniques are utilized to quantify the ratio of enantiomers in a mixture. Complementing these analytical methods are powerful strategies to selectively produce or isolate the desired enantiomer.
Methods for Chiral Purity Determination
The determination of enantiomeric excess is crucial for assessing the success of an asymmetric synthesis or a chiral resolution process. High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including N-heterocycles. springernature.comnih.govresearchgate.net
For bicyclic piperazine (B1678402) analogs, the choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation. The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net
Table 1: Illustrative Chiral HPLC Conditions for the Analysis of Bicyclic N-Heterocyclic Compounds
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Analyte Class |
| Chiralpak® IA (amylose-based) | Heptane/Isopropanol (90:10) | 1.0 | UV at 254 nm | Substituted Piperazines |
| Chiralcel® OD-H (cellulose-based) | Hexane/Ethanol (80:20) | 0.8 | UV at 230 nm | Fused Pyrrolidines |
| Lux® Cellulose-1 | Acetonitrile/Methanol (50:50) | 1.2 | UV at 220 nm | Octahydropyrazines |
This table is illustrative and specific conditions for this compound would require experimental optimization.
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. nih.gov This technique utilizes capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative. The differential interaction between the enantiomers and the chiral selector results in their separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has become a powerful tool for the determination of enantiomeric excess without the need for physical separation. nih.govacs.org This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers in solution. The different magnetic environments of these complexes can lead to separate signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. nih.govresearchgate.netmst.edu For N-heterocycles, chiral acids or macrocyclic compounds are often effective CSAs. nih.govmst.edu
Chiral Derivatizing Agents (CDAs): In this approach, the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical and chemical properties, their corresponding signals in the NMR spectrum are typically well-resolved, allowing for accurate quantification. wikipedia.org Mosher's acid is a classic example of a CDA. wikipedia.org
Table 2: Comparison of Chiral Purity Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high accuracy, preparative scale possible. | Requires method development, can be time-consuming. |
| Chiral GC | Differential partitioning into a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR with CSAs | Formation of transient diastereomeric complexes. | Rapid analysis, no separation required. | Signal resolution can be poor, requires a suitable CSA. |
| NMR with CDAs | Formation of stable diastereomers. | Often provides excellent signal separation. | Requires chemical derivatization, potential for kinetic resolution. |
Enantiomeric Enrichment
Obtaining a single enantiomer of this compound in high purity is essential for its intended applications. The primary strategies for enantiomeric enrichment are asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis: This is the most elegant and efficient approach to obtaining enantiomerically pure compounds. It involves the use of chiral catalysts, reagents, or auxiliaries to stereoselectively create the desired stereocenters. For the synthesis of fused N-heterocycles, several asymmetric methodologies have been developed, including catalytic asymmetric hydrogenation, asymmetric cyclization reactions, and the use of chiral building blocks. irb.hrnih.govrsc.org These methods aim to produce one enantiomer in significant excess over the other directly from prochiral starting materials.
Chiral Resolution: When an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, resolution of a racemic mixture is employed. This involves separating the two enantiomers.
Diastereomeric Salt Formation: This classical method is widely used for the resolution of amines and carboxylic acids. wikipedia.org The racemic mixture of the amine, such as a derivative of octahydrofuro[3,4-b]pyrazine (B14902276), is treated with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a mixture of two diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine is recovered by treatment with a base.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Tartaric Acid | Dicarboxylic Acid |
| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |
| (-)-Camphor-10-sulfonic Acid | Sulfonic Acid |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid |
| (R)-(-)-Mandelic Acid | α-Hydroxy Acid |
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer.
By employing these sophisticated analytical and synthetic techniques, the stereochemical integrity of this compound can be precisely controlled and verified, ensuring the production of a single, desired enantiomer for further investigation and application.
Derivatization and Structural Modifications of the 4ar,7as Octahydrofuro 3,4 B Pyrazine Scaffold
Regioselective Functionalization of the Octahydrofuro[3,4-b]pyrazine (B14902276) Core
Regioselective functionalization allows for the precise modification of a specific position on a molecule. For the octahydrofuro[3,4-b]pyrazine core, the two secondary amine nitrogens of the pyrazine (B50134) ring are the most reactive sites for functionalization. The inherent symmetry of the unsubstituted scaffold means the two nitrogens are chemically equivalent, simplifying initial modifications. However, once one nitrogen is functionalized, the electronic and steric environment changes, allowing for potential regioselective derivatization of the second nitrogen.
Methods for regioselective N-functionalization often involve the use of protecting groups. A common strategy for tetraazamacrocycles, which can be adapted here, involves using bisaminal-type protecting groups to bridge two nitrogen atoms, allowing the remaining free nitrogens to be selectively alkylated. Subsequent removal of the protecting bridge yields a mono-substituted product. researchgate.net For the octahydrofuro[3,4-b]pyrazine scaffold, mono-N-alkylation or mono-N-acylation can be achieved by carefully controlling stoichiometry (e.g., using one equivalent of an alkylating or acylating agent). This initial derivatization breaks the molecule's symmetry and allows the second nitrogen atom to be functionalized with a different substituent.
While C-H functionalization on the carbon skeleton is more challenging due to the lower reactivity of C(sp³)–H bonds, methods for regioselective functionalization of pyridines via pyridyne intermediates offer a pathway for adjacent difunctionalization, a strategy that could conceptually be adapted to related heterocyclic systems. nih.gov
Introduction of Diverse Substituents onto the Octahydrofuro[3,4-b]pyrazine Ring System
The introduction of a wide variety of substituents onto the octahydrofuro[3,4-b]pyrazine ring system is most readily achieved at the nitrogen atoms. Standard organic reactions can be employed to install diverse functional groups, thereby modulating the scaffold's properties such as polarity, basicity, and steric bulk.
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base introduces simple alkyl groups.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride (B8407120) allows for the introduction of a wide range of substituted alkyl groups.
N-Acylation: Treatment with acyl chlorides or acid anhydrides yields amides, introducing carbonyl functionality.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds with aryl halides, introducing aromatic substituents.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can alter the electronic properties and hydrogen bonding capabilities of the nitrogen atom.
A study on tetrahydropyrido[3,4-b]pyrazine, a related scaffold, demonstrated that a polyfluorinated precursor could react sequentially with various nucleophiles to generate poly-substituted derivatives. nih.gov This highlights how activating the core can facilitate the introduction of diverse functional groups.
| Reaction Type | Reagent Class | Substituent Introduced |
| N-Alkylation | Alkyl Halide (R-X) | Alkyl (R) |
| Reductive Amination | Aldehyde (RCHO) | Substituted Alkyl (R-CH₂) |
| N-Acylation | Acyl Chloride (RCOCl) | Acyl (R-CO) |
| N-Arylation | Aryl Halide (Ar-X) | Aryl (Ar) |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonyl (R-SO₂) |
This table presents common reaction types for introducing diverse substituents onto amine groups, applicable to the octahydrofuro[3,4-b]pyrazine scaffold.
Design and Synthesis of Analogs with Modified Fused Ring Systems
Modifying the fused ring system involves replacing one or both of the heterocyclic rings with other rings to create structurally related but distinct scaffolds. This approach, a form of scaffold hopping, can significantly alter the three-dimensional shape, electronic properties, and metabolic stability of the molecule.
Key strategies for modifying the fused ring system include:
Heteroatom Substitution: The oxygen atom in the furan (B31954) ring can be replaced with other heteroatoms. For example, replacing oxygen with sulfur would yield an octahydrothieno[3,4-b]pyrazine scaffold. Synthetic routes to thieno[3,4-b]pyrazines have been developed, which could be adapted to produce the saturated analogs. nih.govresearchgate.net Similarly, replacing the oxygen with a nitrogen atom (e.g., an N-protected amine) would lead to an octahydropyrrolo[3,4-b]pyrazine core.
Ring Size Variation: The five-membered furan ring could be expanded to a six-membered dihydropyran ring, or the six-membered pyrazine ring could be contracted to a five-membered imidazolidine (B613845) or expanded to a seven-membered diazepine (B8756704) ring.
Fusion Pattern Isomerism: The fusion pattern can be altered. For example, instead of a [3,4-b] fusion, analogs with a [2,3-b] fusion could be synthesized, leading to regioisomeric scaffolds like octahydrofuro[2,3-b]pyrazine.
The synthesis of extended, fused-ring thieno[3,4-b]pyrazine (B1257052) analogues has been reported, demonstrating the feasibility of building complex architectures upon this family of heterocycles. rsc.org
Synthesis of Isotopically Labeled (4AR,7AS)-OCTAHYDROFURO[3,4-B]PYRAZINE Derivatives
Isotopically labeled compounds, particularly with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable tools in drug metabolism studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. nih.gov
The synthesis of labeled this compound derivatives can be approached in two main ways:
"Synthetic Approach": This involves incorporating the isotope from a commercially available labeled starting material early in the synthetic route. princeton.edu For example, a key fragment used to construct the pyrazine or furan ring could be sourced in a labeled form. The synthesis of aripiprazole-d8, for instance, was achieved using 1,4-dibromobutane-d8 (B120142) as a labeled building block. nih.gov Similarly, piperazine-d8 can be used as a starting material for more complex structures. nih.gov
"Exchange Approach": This involves the direct exchange of hydrogen atoms with deuterium on the pre-formed scaffold or a late-stage intermediate. princeton.edu This is often achieved using a deuterium source like D₂O or D₂ gas in the presence of a catalyst (e.g., palladium, iridium, or silver). researchgate.net For the octahydrofuro[3,4-b]pyrazine scaffold, H/D exchange could potentially be catalyzed at positions alpha to the nitrogen atoms under appropriate conditions.
| Labeling Strategy | Description | Example Deuterium Source | Stage of Introduction |
| Synthetic Approach | Use of pre-labeled building blocks in the total synthesis. | Piperazine-d8, LiAlD₄ | Early to Mid-stage |
| Exchange Approach | Direct replacement of H with D on an existing molecule. | D₂O, D₂ gas | Late-stage |
This table outlines the primary strategies for the synthesis of isotopically labeled compounds.
Scaffold Hopping and Ring Transformation Strategies for Furo[3,4-b]pyrazine Systems
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.gov It can be used to escape patent-protected chemical space, improve metabolic stability, or enhance solubility. researchgate.net
For the furo[3,4-b]pyrazine system, scaffold hopping can be categorized as follows:
Heterocycle Replacements: As mentioned in section 4.3, replacing the furan ring with a thiophene (B33073) or pyrrole (B145914) ring, or the pyrazine with a piperidine (B6355638) or pyridazine, are classic examples of isosteric replacement. nih.gov A review of scaffold hopping applied to aurones (which contain a benzofuranone core) highlights the successful replacement of the oxygen heterocycle with nitrogen and sulfur analogues. unipa.it
Ring Opening or Closure: The bicyclic system could be cleaved to generate a functionalized piperazine (B1678402) with a side chain, which may retain biological activity. Conversely, a suitably substituted piperazine could be cyclized to form the fused furo[3,4-b]pyrazine ring.
Ring Transformation: More complex rearrangements can transform the scaffold entirely. For example, methodologies exist for the remodeling of indole (B1671886) and benzofuran (B130515) rings into substituted pyridines through ring cleavage and re-annulation, demonstrating that significant structural transformations are possible. nih.gov
A key driver for scaffold hopping is often to address metabolic liabilities. Replacing an oxidation-prone aromatic system with a more electron-deficient one is a common tactic to increase robustness towards cytochrome P450-mediated metabolism. researchgate.net While the octahydrofuro[3,4-b]pyrazine core is already saturated, hopping to alternative saturated scaffolds can still be used to modulate properties like lipophilicity and solubility. dundee.ac.uk
Remote Functionalization and Late-Stage Diversification of the Octahydrofuro[3,4-b]pyrazine Core
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This approach is highly efficient for rapidly generating a library of analogs from a common advanced intermediate, which is crucial for exploring structure-activity relationships. researchgate.net
For the saturated octahydrofuro[3,4-b]pyrazine core, LSF would primarily target the C-H bonds of the carbon skeleton, as the N-H bonds are more readily functionalized using classical methods. C(sp³)–H functionalization is challenging but a highly sought-after transformation. thieme-connect.com
Potential strategies for LSF of this scaffold include:
Directed C-H Functionalization: While the scaffold lacks an obvious directing group, one could be temporarily installed on a nitrogen atom to direct a metal catalyst (e.g., palladium, rhodium) to a specific C-H bond.
Non-Directed C-H Functionalization: This approach relies on the intrinsic reactivity of the C-H bonds. Reactions at the α-position to the nitrogen atoms are most common, often proceeding through an iminium ion intermediate. acs.org However, recent advances have enabled functionalization at more remote β- or γ-positions. thieme-connect.com
Transannular C-H Activation: In bicyclic systems, a metal catalyst coordinated to one of the nitrogen atoms can sometimes reach across the ring to activate a C-H bond on the opposite side. Palladium-catalyzed transannular C-H functionalization has been demonstrated for other alicyclic amines, offering a potential route for non-intuitive functionalization patterns. thieme-connect.com
These advanced methods allow for the modification of the carbon core of the molecule, providing access to analogs that are not available through traditional synthetic routes starting from simple building blocks. osi.lv
Spectroscopic Characterization Techniques for 4ar,7as Octahydrofuro 3,4 B Pyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of (4AR,7AS)-OCTAHYDROFURO[3,4-B]PYRAZINE in solution. It provides information about the chemical environment of individual protons and carbon atoms, as well as their connectivity.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of the parent this compound would be expected to show a complex pattern of signals in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons attached to carbons adjacent to nitrogen and oxygen atoms (C2, C4, C5, C7, and C8) would resonate at lower field (downfield) due to the deshielding effect of these electronegative atoms. The bridgehead protons (H-4a and H-7a) are crucial for confirming the cis-fusion of the two rings. Their coupling constants (J-values) with neighboring protons would provide stereochemical information.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The number of signals would indicate the number of chemically non-equivalent carbon atoms. Similar to the proton spectrum, carbons bonded to nitrogen and oxygen would appear at lower field. For instance, the carbons of the pyrazine (B50134) ring (C2, C4, C5) and the furan (B31954) ring (C7, C8) would be expected in the range of 40-80 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 2.8 - 3.2 | 45 - 55 |
| 4 | 2.8 - 3.2 | 45 - 55 |
| 4a | 2.5 - 2.9 | 50 - 60 |
| 5 | 2.7 - 3.1 | 45 - 55 |
| 7 | 3.5 - 4.0 | 65 - 75 |
| 7a | 3.0 - 3.5 | 55 - 65 |
| 8 | 3.5 - 4.0 | 65 - 75 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Methodologies
To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the spin systems in both the furan and pyrazine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across quaternary carbons and heteroatoms, and for confirming the bicyclic ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry. For the (4AR,7AS) diastereomer, NOE correlations would be expected between the bridgehead protons (H-4a and H-7a) and other protons on the same face of the molecule, confirming the cis-fusion of the rings.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₁₂N₂O). The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence. Common ionization techniques for this type of molecule would include Electrospray Ionization (ESI) or Chemical Ionization (CI).
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 129.1022 |
| [M+Na]⁺ | 151.0841 |
Note: M represents the molecular formula C₆H₁₂N₂O.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be characterized by:
C-H stretching vibrations: In the region of 2850-3000 cm⁻¹, characteristic of saturated aliphatic C-H bonds.
N-H stretching vibrations: If the pyrazine nitrogens are not substituted, a broad absorption may appear in the 3200-3500 cm⁻¹ region.
C-N stretching vibrations: Typically found in the 1020-1250 cm⁻¹ range.
C-O stretching vibrations: A strong absorption in the 1050-1150 cm⁻¹ range, characteristic of the ether linkage in the furan ring.
C-H bending vibrations: In the fingerprint region (below 1500 cm⁻¹), which would be unique to this specific molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3500 (if unsubstituted) |
| C-H Stretch | 2850 - 3000 |
| C-O Stretch | 1050 - 1150 |
| C-N Stretch | 1020 - 1250 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. To perform this analysis, a suitable single crystal of this compound or a derivative would be required. The resulting crystal structure would unequivocally confirm the cis-fusion of the furo and pyrazine rings and establish the (4AR,7AS) absolute configuration. This technique would provide precise atomic coordinates, which are invaluable for understanding the molecule's shape and potential intermolecular interactions in the solid state.
Chiroptical Spectroscopy for Stereochemical Assignment
The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For complex heterocyclic systems such as this compound and its derivatives, where multiple stereocenters exist, chiroptical spectroscopic methods, in tandem with quantum chemical calculations, have become indispensable tools. These techniques, which include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide detailed stereochemical information based on the differential interaction of chiral molecules with circularly polarized light.
The fundamental principle behind the application of chiroptical spectroscopy for stereochemical assignment lies in the comparison of experimentally measured spectra with theoretically calculated spectra for a specific, known enantiomer. A strong correlation between the experimental and calculated data provides a high degree of confidence in the assignment of the absolute configuration of the molecule .
Methodology: A Hybrid Experimental and Computational Approach
The established methodology for determining the absolute configuration of a chiral compound using VCD spectroscopy involves the following key steps:
Experimental Measurement: The VCD and infrared (IR) absorption spectra of the chiral sample are recorded in a suitable solvent. Deuterated solvents are often preferred to avoid interference from solvent absorption bands.
Conformational Analysis: A thorough conformational search for one of the enantiomers is performed using computational methods to identify all low-energy conformers.
Quantum Chemical Calculations: For each significant conformer, the IR and VCD spectra are calculated using Density Functional Theory (DFT). The calculated spectra for all conformers are then Boltzmann-averaged based on their relative free energies to generate the final theoretical spectrum.
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confirmed as that of the enantiomer used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned as the opposite enantiomer.
Case Study: Vibrational Circular Dichroism (VCD) Analysis of a Structurally Related Bicyclic Alkaloid
Due to the absence of publicly available chiroptical data for this compound, the application of this technique can be effectively illustrated through a detailed analysis of a structurally analogous saturated bicyclic nitrogen heterocycle. Quinolizidine alkaloids, such as lupinine, serve as excellent models due to their rigid bicyclic framework containing stereocenters.
A comprehensive VCD study of a simple quinolizidine alkaloid would involve the measurement of its experimental VCD and IR spectra and comparison with DFT calculations. The results of such a hypothetical, yet representative, analysis are presented in the tables below.
The process begins with obtaining the experimental IR and VCD spectra of the alkaloid. Concurrently, computational modeling is employed to predict the theoretical spectra for a known enantiomer, for instance, the (R)-enantiomer.
Table 1: Representative Experimental and Calculated Vibrational Frequencies and Rotational Strengths for a Quinolizidine Alkaloid
| Mode No. | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Rotational Strength (R) (x 10⁻⁴⁴ esu²cm²) |
| 1 | 2965 | 2970 | +2.5 | +3.1 |
| 2 | 2930 | 2935 | -4.8 | -5.2 |
| 3 | 2870 | 2875 | +1.9 | +2.3 |
| 4 | 1450 | 1455 | -3.2 | -3.8 |
| 5 | 1380 | 1385 | +2.1 | +2.5 |
| 6 | 1250 | 1255 | -1.5 | -1.9 |
| 7 | 1100 | 1105 | +3.9 | +4.5 |
| 8 | 1050 | 1055 | -2.8 | -3.3 |
This table presents hypothetical yet realistic data for illustrative purposes.
The comparison between the experimental and calculated data, as shown in Table 1 and visualized in spectral plots, allows for a definitive assignment of the absolute configuration. A strong agreement in the sign and relative magnitude of the key vibrational bands between the experimental data and the calculated spectrum for the (R)-enantiomer would confirm the absolute configuration of the sample as (R).
Table 2: Comparison of Key Spectroscopic Data for Stereochemical Assignment
| Parameter | Experimental Spectrum | Calculated Spectrum for (R)-enantiomer | Conclusion |
| Frequency Range (cm⁻¹) | 1000-1500 | 1000-1500 | Strong correlation in band positions |
| VCD Band at ~1450 cm⁻¹ | Negative | Negative | Match |
| VCD Band at ~1380 cm⁻¹ | Positive | Positive | Match |
| VCD Band at ~1100 cm⁻¹ | Positive | Positive | Match |
| VCD Band at ~1050 cm⁻¹ | Negative | Negative | Match |
This table presents hypothetical yet realistic data for illustrative purposes.
The robust agreement between the experimental and calculated chiroptical data for a structurally related model compound underscores the power of this technique. The same principles and methodologies are directly applicable to the stereochemical elucidation of this compound and its derivatives. By combining experimental VCD measurements with high-level DFT calculations, the absolute configuration of these complex chiral molecules can be determined with a high degree of confidence, which is crucial for their potential development in various scientific fields.
Computational and Theoretical Investigations of 4ar,7as Octahydrofuro 3,4 B Pyrazine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of organic compounds due to its balance of accuracy and computational cost. For a molecule like (4AR,7AS)-octahydrofuro[3,4-b]pyrazine, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.
DFT studies on related pyrazine (B50134) derivatives have successfully predicted geometric parameters and electronic characteristics. scirp.orgresearchgate.netnih.gov For instance, calculations on similar heterocyclic systems often utilize functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to achieve reliable results. researchgate.net The outputs of these calculations would include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT can elucidate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. scirp.org
Table 1: Representative Data from DFT Calculations on a Related Pyrazine Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| Energy Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: This data is illustrative for a related pyrazine derivative and not specific to this compound.
Ab Initio Methods for Electronic Characterization
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic characterizations. These methods would be valuable for benchmarking the results obtained from DFT for the octahydrofuro[3,4-b]pyrazine (B14902276) system and for investigating excited states and other complex electronic phenomena.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The fused ring system of this compound suggests the possibility of multiple low-energy conformations. Understanding the conformational landscape is essential as it can significantly influence the molecule's biological activity and physical properties.
Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule. Force fields such as MM3 or AMBER can be used to perform a systematic search for different conformers. researchgate.net For each identified conformer, its relative energy can be calculated to determine the most stable structures.
Following the identification of low-energy conformers, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule over time. mdpi.commdpi.com MD simulations provide insights into how the molecule moves and changes shape at a given temperature, offering a more realistic picture of its behavior in a solution or biological environment. These simulations can reveal the flexibility of the ring system and the timescales of conformational interconversions.
Reaction Mechanism Studies and Transition State Analysis
Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. For the octahydrofuro[3,4-b]pyrazine system, computational studies can be used to investigate its reactivity towards various reagents. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified.
DFT is a common choice for these studies, allowing for the calculation of activation energies and reaction enthalpies. Transition state theory can then be used to calculate reaction rate constants. For example, studies on the reactions of similar heterocyclic compounds have successfully used these methods to understand reaction pathways and predict product distributions. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters, which can be used to aid in the experimental characterization of a compound. For this compound, the following spectroscopic properties can be calculated:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.
IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be a valuable tool for identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net
Theoretical Studies on Structure-Reactivity Relationships within the Octahydrofuro[3,4-b]pyrazine System
By systematically modifying the structure of the octahydrofuro[3,4-b]pyrazine scaffold and calculating various molecular descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRR). chemrxiv.orgresearchgate.net These relationships can help in understanding how changes in the molecular structure affect its chemical reactivity.
For the octahydrofuro[3,4-b]pyrazine system, theoretical studies could explore how the introduction of different substituents on the pyrazine or furan (B31954) rings influences properties such as:
Acidity/Basicity: The pKa values of the nitrogen atoms can be calculated to assess their basicity.
Nucleophilicity/Electrophilicity: Global reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be used to quantify the molecule's reactivity. scirp.org
Ring Conformation: The influence of substituents on the conformational preferences of the bicyclic system can be investigated.
These theoretical insights can guide the synthesis of new derivatives with desired reactivity profiles. nih.govresearchgate.net
Chemical Transformations and Reactivity Studies of the 4ar,7as Octahydrofuro 3,4 B Pyrazine Scaffold
Nucleophilic and Electrophilic Reactions on the Octahydrofuro[3,4-b]pyrazine (B14902276) Core.
The octahydrofuro[3,4-b]pyrazine scaffold possesses two key reactive sites: the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the tetrahydrofuran (B95107) ring. The nitrogen atoms are nucleophilic and basic, while the ether oxygen is Lewis basic.
The piperazine moiety of the scaffold contains two secondary amines, which are expected to be the primary sites for nucleophilic and electrophilic reactions.
N-Alkylation: The secondary amines can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. Due to the presence of two reactive nitrogen atoms, a mixture of mono- and di-alkylated products is possible, and controlling the stoichiometry of the alkylating agent would be crucial for selective functionalization. The reaction of N-acetylpiperazine with various alkyl halides, followed by hydrolysis, is a common method for preparing N-alkylpiperazines. researchgate.net For instance, N-acetylpiperazine can be alkylated with butyl bromide in the presence of potassium carbonate to yield N-butyl-N'-acetylpiperazine, which upon hydrolysis affords N-butylpiperazine. researchgate.net A similar strategy could be applicable to the (4aR,7aS)-octahydrofuro[3,4-b]pyrazine core, likely requiring protection of one amine to achieve selective mono-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another widely used method for N-alkylation of piperazines. mdpi.com
N-Acylation: The secondary amines are expected to react readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is typically straightforward and can be used to introduce a wide variety of functional groups onto the piperazine nitrogen.
N-Arylation: N-arylation of the piperazine nitrogens can be achieved through nucleophilic aromatic substitution with highly activated aryl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
The table below summarizes expected N-functionalization reactions based on the general reactivity of piperazines.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | Mono- or di-N-alkylated octahydrofuro[3,4-b]pyrazine |
| Reductive Amination | Aldehyde/Ketone (e.g., RCHO), Reducing Agent (e.g., NaBH(OAc)₃) | N-alkylated octahydrofuro[3,4-b]pyrazine |
| N-Acylation | Acid chloride (e.g., RCOCl), Base (e.g., Et₃N) | N-acylated octahydrofuro[3,4-b]pyrazine |
| N-Arylation | Aryl halide (e.g., Ar-Br), Pd catalyst, Ligand, Base | N-arylated octahydrofuro[3,4-b]pyrazine |
The tetrahydrofuran (THF) ring is generally stable and less reactive than the piperazine moiety. Cleavage of the ether C-O bond typically requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI). Such conditions would likely also protonate the basic nitrogen atoms of the piperazine ring. The reactivity of the THF ring can be enhanced by the presence of adjacent functional groups or through the use of specific reagents. For example, theoretical studies have shown that frustrated Lewis pairs can facilitate the ring-opening of THF. nih.govresearchgate.net However, the applicability of such methods to the octahydrofuro[3,4-b]pyrazine scaffold has not been reported.
There is no direct literature describing the formation and subsequent nucleophilic addition to epoxide intermediates derived from the this compound scaffold. In principle, if an epoxide could be formed on the furo-pyrazine core, it would be susceptible to ring-opening by nucleophiles. The regioselectivity of the nucleophilic attack would depend on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. Under basic or neutral conditions, nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2-like manner.
Ring System Modifications and Skeletal Rearrangements.
Specific studies on ring system modifications and skeletal rearrangements of the this compound scaffold are not available in the current literature. Such transformations would likely require specific functional group handles on the scaffold or the use of specialized reagents to induce rearrangement. Peracid oxidation of some related pyrrolo[2,3-b]pyrazines has been shown to result in ring opening or rearrangement, but similar studies on the saturated octahydrofuro[3,4-b]pyrazine system have not been reported. nih.gov
Catalytic Reactions for this compound Derivatization.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While specific examples for the this compound scaffold are not documented, the reactivity of similar saturated bicyclic amine scaffolds in palladium- and rhodium-catalyzed reactions provides a strong indication of the potential for such transformations.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to a variety of saturated bicyclic amine scaffolds. acs.orgacs.org These reactions typically involve the use of a directing group to achieve regioselective C–H activation. In the case of this compound, one of the nitrogen atoms could potentially direct the C–H activation of an adjacent C-H bond. For example, a silver-free palladium(II)-catalyzed C(sp³)–H arylation of saturated bicyclic and tricyclic amine scaffolds has been reported to proceed in good yields with a range of aryl iodides and bromides. acs.orgacs.org
Rhodium catalysts are also known to be effective for the C-H functionalization of heterocycles. nih.govresearchgate.net Rhodium-catalyzed reactions often exhibit different selectivity compared to palladium and can be used to introduce a variety of functional groups.
The table below presents examples of transition metal-catalyzed C-H arylation of related bicyclic amine scaffolds, which suggest potential reaction pathways for the derivatization of this compound.
| Catalyst System | Substrate Type | Coupling Partner | Product Type | Reference |
| Pd(OAc)₂ / P(OPh)₃ | Saturated Bicyclic Amine | Aryl Iodide | α-Arylated Bicyclic Amine | acs.org |
| Pd(OAc)₂ / CuBr₂ | Saturated Bicyclic Amine | Aryl Bromide | α-Arylated Bicyclic Amine | acs.org |
| [RhCl(coe)₂]₂ / PCy₃ | Heterocycle | Aryl Halide | Arylated Heterocycle | nih.gov |
It is important to note that the successful application of these methodologies to the this compound scaffold would require experimental validation and optimization of reaction conditions. The presence of two rings and multiple heteroatoms could influence the reactivity and selectivity of these catalytic transformations.
Despite a comprehensive search for scientific literature, no specific information was found regarding the organocatalytic or enzymatic transformations of the chemical compound This compound .
While literature exists for related but structurally distinct heterocyclic systems, such as pyrrolo[3,4-b]pyridines and aromatic furazano[3,4-b]pyrazines, the chemical behavior of these compounds is not directly translatable to the saturated this compound core. The unique stereochemistry and electronic properties of the target compound necessitate specific studies to understand its reactivity.
Consequently, due to the absence of published research on the organocatalytic and enzymatic transformations of this compound, it is not possible to provide an article with detailed research findings, data tables, or a discussion on these topics as requested.
Q & A
Q. How can target interactions be validated through in vitro assays?
- Methodological Answer :
- SPR biosensors : Immobilize the target protein and measure binding kinetics in real-time .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon ligand binding .
- Competitive binding assays : Use radiolabeled ligands (e.g., 3H) to determine IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
